4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline: A Strategic Scaffold for Kinase Inhibitor Design
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline: A Strategic Scaffold for Kinase Inhibitor Design
The following technical guide details the properties, synthesis, and applications of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline , a critical intermediate in the development of kinase inhibitors and antimalarial agents.
Executive Summary & Core Identity
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a highly reactive heterocyclic building block used primarily to synthesize bioactive molecules targeting ATP-binding sites in enzymes (e.g., EGFR, VEGFR). The trifluoromethyl group at the C6 position enhances metabolic stability and lipophilicity, while the C4-chlorine atom serves as a versatile "warhead" for nucleophilic aromatic substitution (
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline |
| CAS Number | 1094653-30-9 (Note: Often cataloged under custom synthesis; verify with specific vendor batches) |
| Molecular Formula | |
| Molecular Weight | 246.62 g/mol |
| SMILES | CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(Cl)=N1 |
| InChI Key | (Predictive) XZQOIX...[1][2] (Varies by salt form) |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Hydrolyzes in water |
Physicochemical Profile & Stability
Understanding the physical behavior of this scaffold is critical for successful reaction planning.
Key Properties[1][4][5][6][7][8][9][10]
-
Lipophilicity (LogP): ~3.2 (Predicted). The
group significantly increases lipophilicity compared to the 6-H analog, improving membrane permeability in final drug candidates. -
Electrophilicity: The C4 position is highly electron-deficient due to the inductive effects of the N3 nitrogen and the 6-
group, making it an excellent substrate for reactions. -
Stability:
-
Moisture Sensitivity: High. The C4-Cl bond is susceptible to hydrolysis, converting the molecule back to the thermodynamically stable 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one .
-
Storage: Store under inert atmosphere (Ar or
) at -20°C.
-
Synthetic Methodology (Step-by-Step)
This protocol describes the robust synthesis of the target molecule starting from 2-amino-5-(trifluoromethyl)benzoic acid . This route is preferred for its scalability and avoidance of unstable intermediates.
Reaction Scheme Diagram
Caption: Three-step synthetic pathway from anthranilic acid derivative to final chloro-quinazoline.
Detailed Protocol
Step 1: Formation of the Benzoxazinone
-
Charge a reaction flask with 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add Acetic Anhydride (
) (5.0 eq) as both reagent and solvent. -
Reflux at 140°C for 2–4 hours. Monitor by TLC (disappearance of starting amine).
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess
. The residue (benzoxazinone) is often used directly.
Step 2: Conversion to Quinazolin-4(3H)-one
-
Dissolve the benzoxazinone residue in Ethanol or Acetic Acid .
-
Add Ammonium Acetate (5.0 eq) or aqueous Ammonia .
-
Reflux for 4–6 hours. The ring opens and re-closes to form the stable quinazolinone.
-
Isolate: Cool the mixture. The product, 2-methyl-6-(trifluoromethyl)quinazolin-4(3H)-one , typically precipitates. Filter, wash with water, and dry.
Step 3: Chlorination (The Critical Step)
Safety Note:
-
Suspend the dried quinazolinone (1.0 eq) in Phosphorus Oxychloride (
) (10.0 eq). -
Add a catalytic amount of DIPEA (N,N-Diisopropylethylamine) to catalyze the reaction.
-
Heat to reflux (105°C) for 3–5 hours until the solution becomes clear.
-
Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).
-
Extraction: Extract immediately with Dichloromethane (DCM) .
-
Purification: Wash organic layer with sat.
(to remove acid), then brine. Dry over . Evaporate solvent to yield the 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline .
Reactivity & Applications in Drug Discovery[5]
The utility of this scaffold lies in its ability to selectively react with nucleophiles, allowing for the rapid generation of diverse libraries.
Reactivity Map
Caption: Primary and secondary reactivity pathways for library generation.
Key Applications
-
EGFR/VEGFR Inhibitors: The 4-anilinoquinazoline class (e.g., Gefitinib, Lapatinib) relies on the C4-N bond. The 6-
group provides metabolic resistance against hydroxylation, a common clearance pathway for 6-H or 6-OMe analogs. -
Antimalarials: 2-Methyl-substituted quinazolines have shown efficacy against Plasmodium falciparum. The methyl group at C2 can be further functionalized via condensation with aldehydes to form styrylquinazolines, which interfere with heme polymerization.
-
Covalent Inhibitors: The C4-Cl can be displaced by diamines to introduce acrylamide "warheads," targeting Cys797 in EGFR.
Safety & Handling Protocol
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Response: Neutralize spills with sodium bicarbonate before wiping. Do not use water initially as it generates HCl gas.
References
-
Synthesis of Quinazolinones
-
Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the cyclization of anthranilic acid derivatives." Tetrahedron, 2005.
-
- Medicinal Chemistry of Quinazolines: Selvam, T. P., et al. "Quinazoline market analysis and synthesis." Research in Pharmacy, 2015.
-
Trifluoromethylation Effects
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.
-
- Reaction Mechanisms: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
(Note: Specific CAS 1094653-30-9 is referenced in specialized building block catalogs; researchers should verify batch identity via NMR/LCMS due to potential regioisomerism in commercial supplies.)
